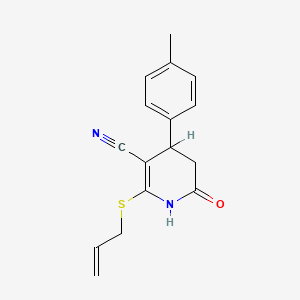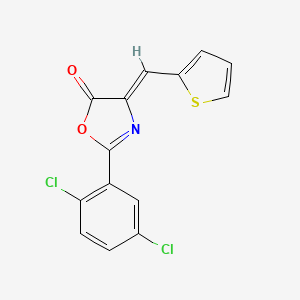![molecular formula C15H12BrN7O4 B11691034 N'-{5-bromo-2-hydroxy-3-nitrobenzylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691034.png)
N'-{5-bromo-2-hydroxy-3-nitrobenzylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex heterocyclic compound that has garnered significant interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a nitrophenyl group, and a carbohydrazide moiety. The presence of these functional groups endows the compound with diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves multi-step reactions. One common method includes the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential use as a lead compound in drug discovery for treating infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazolopyrimidines: Known for their antimicrobial and anticancer activities.
5-Bromo-2-hydroxy-3-nitrobenzaldehyde derivatives: Used in the synthesis of various bioactive compounds.
Carbohydrazides: Commonly used in the development of pharmaceuticals and agrochemicals.
Uniqueness
N’-[(E)-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C15H12BrN7O4 |
|---|---|
分子量 |
434.20 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H12BrN7O4/c1-7-3-8(2)22-15(18-7)19-13(21-22)14(25)20-17-6-9-4-10(16)5-11(12(9)24)23(26)27/h3-6,24H,1-2H3,(H,20,25)/b17-6+ |
InChIキー |
YSRGUBANVXUHEO-UBKPWBPPSA-N |
異性体SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)C |
正規SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)

![(3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690964.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11690970.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11690978.png)
![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11690981.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11690992.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691013.png)
![2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11691015.png)
![4-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11691023.png)
![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11691024.png)
